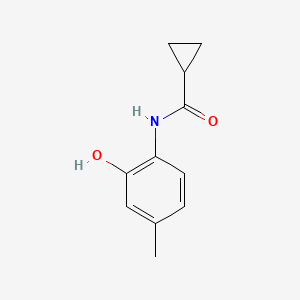
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is a G-protein-coupled receptor that is widely expressed in the central nervous system.
Mecanismo De Acción
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. mGluR4 is primarily located in the presynaptic terminals of neurons and regulates the release of glutamate. By enhancing the activity of mGluR4, N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide reduces the release of glutamate, which can have a neuroprotective effect.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including reducing the release of glutamate, increasing the activity of dopaminergic neurons, and modulating the activity of the endocannabinoid system. These effects may contribute to its therapeutic potential in neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide is that it is a selective and potent modulator of mGluR4, which means that it can be used to study the specific effects of mGluR4 activation. However, one limitation of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly Parkinson's disease, schizophrenia, and addiction. Another area of interest is its potential as a tool for studying the role of mGluR4 in the brain. Additionally, there is interest in developing more soluble analogs of N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide that could be used in a wider range of experiments.
Métodos De Síntesis
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride and triethylamine to yield N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in animal models of addiction. N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide has also been shown to have antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-9(10(13)6-7)12-11(14)8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEZAOQZGZYEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
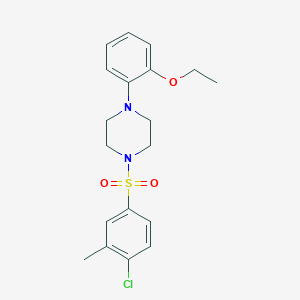

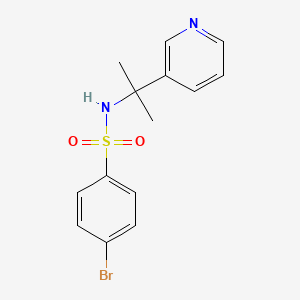
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
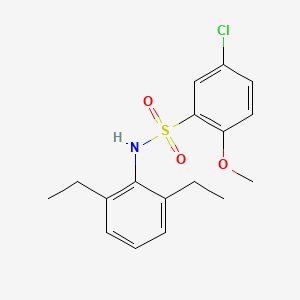
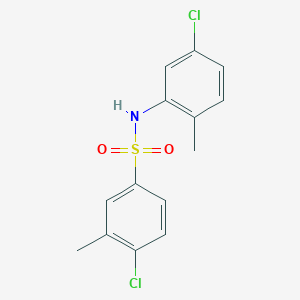

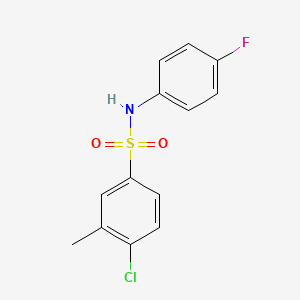

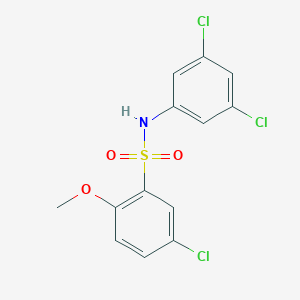
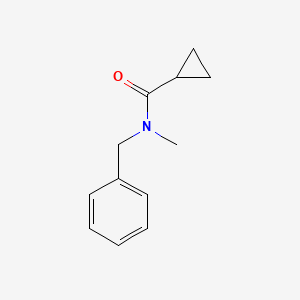
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)